2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes:
- 3-(3-Chlorophenyl) substituent: A chloro-substituted aryl group at position 3 of the pyrimidoindole, influencing steric and electronic properties.
- Thioether linkage: A sulfur atom bridging the pyrimidoindole core to an acetamide group.
- N-(2-Ethoxyphenyl)acetamide: A para-substituted arylacetamide with an ethoxy group at the ortho position, modulating solubility and receptor interactions.
Pyrimido[5,4-b]indoles are frequently explored for their biological activity, particularly as Toll-Like Receptor 4 (TLR4) ligands (). The chloro and ethoxy substituents likely enhance binding affinity and metabolic stability compared to unsubstituted analogs.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c1-2-34-21-13-6-5-12-20(21)28-22(32)15-35-26-30-23-18-10-3-4-11-19(18)29-24(23)25(33)31(26)17-9-7-8-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWEFRJUQPMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 504.99 g/mol. The structural features include a pyrimidine core linked to a thioacetamide moiety and an ethoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on related thiazolidinone derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .
2. Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression:
- In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives containing indole fragments have shown high cytotoxicity against various cancer cell lines .
3. Anti-inflammatory Effects
Compounds with similar structural motifs have been noted for their anti-inflammatory properties:
- Research has indicated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors : It may bind to specific receptors or proteins within cells that regulate apoptosis or inflammatory responses.
- Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress pathways, potentially leading to enhanced cytotoxicity against tumor cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural variations among pyrimido[5,4-b]indole derivatives include substituent positions, heteroatom oxidation states, and acetamide modifications.
*Calculated using average isotopic masses.
Substituent Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high purity?
- Methodology : Multi-step synthesis involving sequential functionalization of the pyrimidoindole core. Key steps include:
- Thioether formation : Reacting a pyrimidoindole intermediate with mercaptoacetamide derivatives under basic conditions (e.g., NaOH in DMF) .
- Substituent introduction : Coupling 3-chlorophenyl and 2-ethoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : - and -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 168–170 ppm) .
- X-ray crystallography : Resolve the pyrimidoindole core geometry and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 521.09) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Recommended assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, IC values <10 μM observed in analogs ).
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or apoptosis-related caspases .
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Strategies :
- Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with 3-chlorophenyl) .
- Mutagenesis studies : Engineer kinase mutants (e.g., T790M) to validate binding specificity .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) in treated cells .
Q. How can researchers resolve contradictory biological activity data across studies?
- Approaches :
- Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to isolate pharmacophoric groups .
- Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. cytotoxicity correlations) .
Q. What computational methods predict the compound’s physicochemical properties and reactivity?
- Tools and workflows :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solubility prediction : Use COSMO-RS to estimate logS (e.g., -4.2 ± 0.3) based on polarity and H-bond donors .
- ADMET profiling : SwissADME to forecast bioavailability (e.g., high gastrointestinal absorption, CYP3A4 inhibition risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
